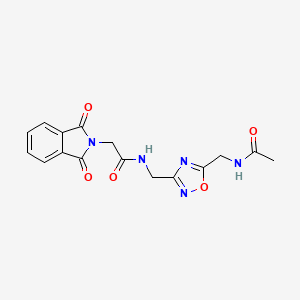
N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes an oxadiazole ring and a dioxoisoindoline moiety. This compound has garnered interest due to its potential in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the formation of the oxadiazole ring, followed by the introduction of the acetamidomethyl group and subsequent linkage to the dioxoisoindoline structure. Commonly, this involves cyclization reactions and amide bond formation under controlled conditions, using reagents like acetic anhydride, amidoximes, and isocyanates.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, improved solvent systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: This compound may undergo oxidation or reduction reactions, typically altering its functional groups and affecting its reactivity and interactions with other molecules.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the presence of suitable substituents.
Hydrolysis: Under certain conditions, the compound can be hydrolyzed, breaking down its amide bonds and generating different products.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or organometallic compounds.
Hydrolysis Conditions: Acidic or basic environments with suitable catalysts.
Major Products:
Oxidation: Depending on the oxidizing agent, products may include modified oxadiazole or dioxoisoindoline derivatives.
Reduction: Produces reduced forms of the oxadiazole or amide groups.
Substitution: Generates substituted derivatives, potentially altering biological activity.
Hydrolysis: Leads to cleavage products including carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules with potential pharmaceutical applications.
Biology: Its structural components make it a candidate for studying biological pathways and interactions, particularly in enzyme inhibition or receptor binding studies.
Medicine: Preclinical studies have explored its potential in drug development, particularly for targeting specific enzymes or receptors associated with diseases.
Industry: It finds applications in material science, including the development of new polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exerts its effects often involves interactions with specific molecular targets. These may include enzymes or receptors, where it can act as an inhibitor or modulator, affecting biological pathways and cellular responses. The exact pathways can vary depending on its application, but generally involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Differing by the absence of the acetamidomethyl group.
N-((5-(acetamidoethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Featuring an acetamidoethyl instead of acetamidomethyl group.
Uniqueness: The presence of the acetamidomethyl group in N-((5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide provides unique steric and electronic properties, potentially enhancing its binding affinity and specificity towards certain biological targets compared to similar compounds.
That should give you a comprehensive overview of the compound. What aspect interests you the most?
Properties
IUPAC Name |
N-[[5-(acetamidomethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5/c1-9(22)17-7-14-19-12(20-26-14)6-18-13(23)8-21-15(24)10-4-2-3-5-11(10)16(21)25/h2-5H,6-8H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNHBPCCMWCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


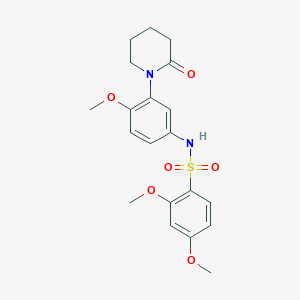
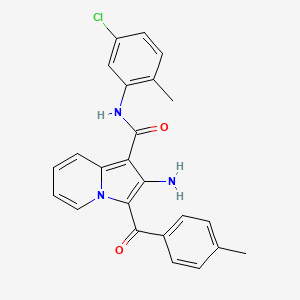
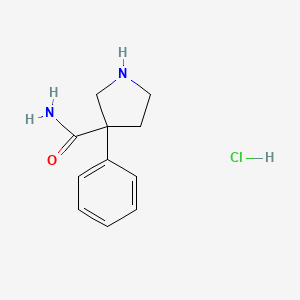
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2462781.png)
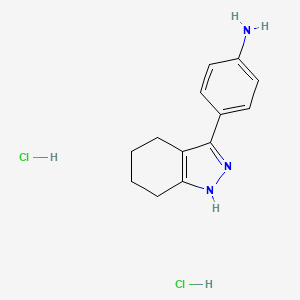
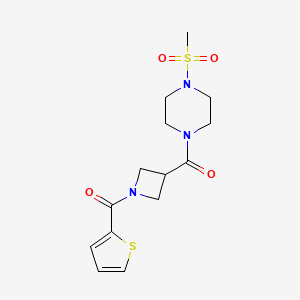
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2462786.png)
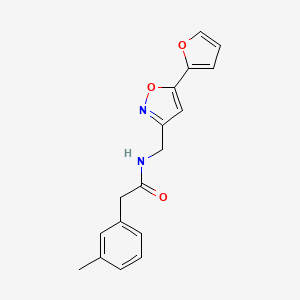
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2462790.png)
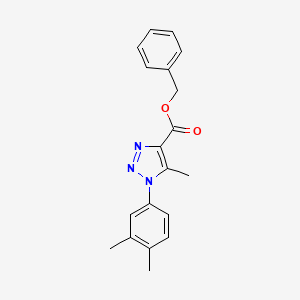

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2462796.png)
